molecular formula C11H11FN2O2 B555192 5-Fluorotryptophan CAS No. 154-08-5

5-Fluorotryptophan

Cat. No.: B555192
CAS No.: 154-08-5
M. Wt: 222,22 g/mole
InChI Key: INPQIVHQSQUEAJ-UHFFFAOYSA-N
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Description

5-fluorotryptophan is a non-proteinogenic alpha-amino acid that is tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a fluoro group. It is a tryptophan derivative, an organofluorine compound and a non-proteinogenic alpha-amino acid.

Biochemical Analysis

Biochemical Properties

5-Fluorotryptophan interacts with various enzymes and proteins. For instance, it has been found to interact with Triosephosphate isomerase and Glutathione S-transferase Mu 1 in humans . It can be used as a substrate analogue to study enzyme mechanisms . It is nonspecifically cytotoxic, possibly due to malfunctioning enzymes that have had replacements of tryptophan residues by this compound .

Cellular Effects

This compound has been found to be nonspecifically cytotoxic . This cytotoxicity is believed to be due to malfunctioning enzymes that have incorporated this compound in place of tryptophan . At least one case is known where this compound substitution leads to significantly greater catalytic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into proteins in normal protein synthesis . Since fluorine-19 is a useful reporter group, this provides a method for studying enzyme mechanisms by NMR

Temporal Effects in Laboratory Settings

It has been observed that cells lacking certain genes can grow on 40-fold higher concentrations of the tryptophan analog this compound than the level that inhibits the wild-type strain .

Metabolic Pathways

This compound is involved in the tryptophan metabolic pathway . It is believed to modulate the tryptophan-kynurenine pathway and inflammatory activation

Transport and Distribution

It has been suggested that tryptophan is transported by two transport systems, and both proposed transport systems were modified in each of two this compound resistant mutants .

Properties

IUPAC Name

2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPQIVHQSQUEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870489
Record name 5-Fluorotryptophan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154-08-5, 343-91-9
Record name 5-Fluoro-DL-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154-08-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophan, 5-fluoro-, DL-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluorotryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptophan, 5-fluoro-
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Record name 5-Fluorotryptophan
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Record name 5-fluorotryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.294
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Record name 5-FLUOROTRYPTOPHAN, DL-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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